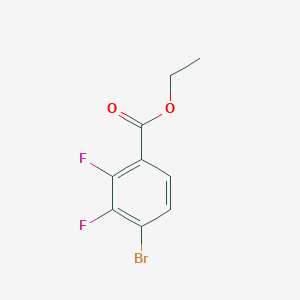

Ethyl 4-bromo-2,3-difluorobenzoate

Descripción general

Descripción

Ethyl 4-bromo-2,3-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It is a derivative of benzoic acid, with bromine and fluorine substituents on the benzene ring and an ethyl ester group attached to the carboxylic acid .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 5-bromo-2,3-difluorobenzoic acid with ethanol and a suitable acid catalyst . The resulting benzoate ester can be purified by recrystallization or chromatography .Molecular Structure Analysis

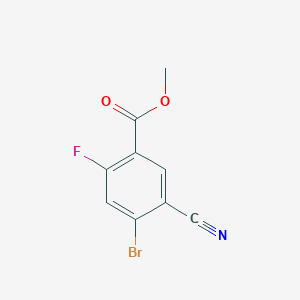

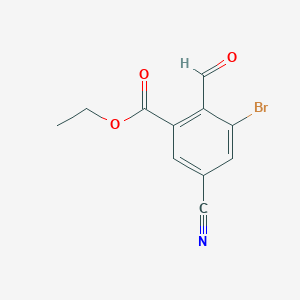

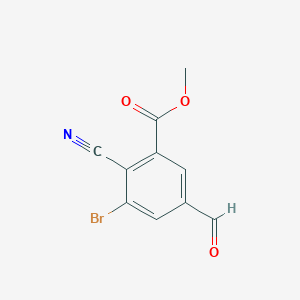

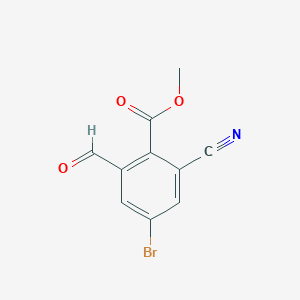

The molecular structure of this compound consists of a benzene ring substituted with bromine and fluorine atoms at positions 4, 2, and 3 respectively, and an ethyl ester group attached to the carboxylic acid . The InChI code for this compound is 1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)8(12)7(11)4-6/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 265.05 . It is insoluble in water but soluble in many organic solvents including acetone, chloroform, and dichloromethane. This compound has a density of 1.67 g/cm3.Aplicaciones Científicas De Investigación

Catalyst-Free Reactions in Organic Synthesis

One of the notable applications of related halobenzoic acids, including derivatives similar to ethyl 4-bromo-2,3-difluorobenzoate, is in catalyst-free P-C coupling reactions. These reactions demonstrate the potential for creating phosphinoylbenzoic acids and their esters in water as a solvent under microwave irradiation, highlighting an environmentally friendly approach to organic synthesis (Jablonkai & Keglevich, 2015).

Advancements in Heterocyclic Compound Synthesis

This compound and its derivatives play a crucial role in the synthesis of heterocyclic compounds. For instance, they are involved in the synthesis of triazoloquinolines and thiazole derivatives, which are essential for the development of new materials and pharmaceuticals. These processes often involve novel reaction pathways that contribute to the field of medicinal chemistry and material science (Pokhodylo & Obushak, 2019; Haroon et al., 2019).

Exploring Regioflexible Substitution

The ability to selectively convert starting materials like 1,3-difluorobenzene into various benzoic acids, including those containing bromo and fluoro groups, showcases the versatility of this compound in exploring structural opportunities within organic chemistry. Such regioflexible substitution methods offer pathways to diverse compounds, underscoring the significance of these halogenated esters in synthetic strategies (Schlosser & Heiss, 2003).

Synthetic Intermediate for Trifluoromethyl Heterocycles

Compounds related to this compound serve as versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles. These heterocycles are significant in pharmaceuticals and agrochemicals, demonstrating the compound's utility in creating complex structures necessary for developing new drugs and agricultural chemicals (Honey et al., 2012).

Antioxidant Properties from Marine Sources

Research involving similar bromophenol derivatives has identified potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical industries. This indicates the broader implications of studying halogenated benzoates and their derivatives for discovering new antioxidant compounds (Li et al., 2012).

Safety and Hazards

Ethyl 4-bromo-2,3-difluorobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propiedades

IUPAC Name |

ethyl 4-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGOKNPXPRVCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

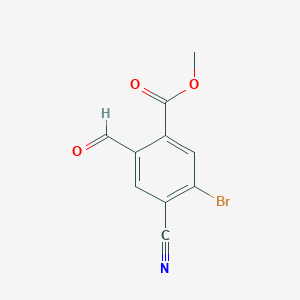

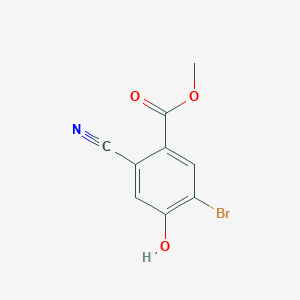

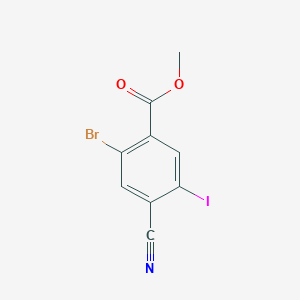

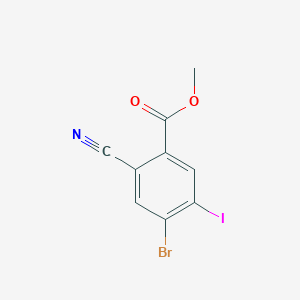

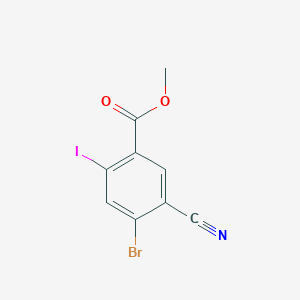

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine](/img/structure/B1412502.png)